![molecular formula C6H4BrClMg B1587914 3-Chlorophenylmagnesium bromide CAS No. 36229-42-2](/img/structure/B1587914.png)
3-Chlorophenylmagnesium bromide
Overview
Description
3-Chlorophenylmagnesium bromide is a chemical compound involved in the synthesis of enantiopure 2-imidazolidinones by reacting with 1,1’-DiBoc-2,2’-Biaziridine .
Synthesis Analysis
This compound is used in the synthesis of enantiopure 2-imidazolidinones by reacting with 1,1’-DiBoc-2,2’-Biaziridine .Molecular Structure Analysis
The molecular formula of this compound is C6H4BrClMg, and its molecular weight is 215.76 .Chemical Reactions Analysis
This compound is a Grignard reagent that can be used to synthesize 2,3-Di(o-chlorophenyl)buta-1,3-dienes by reacting with 1,4-dimethoxy 2-butyne in the presence of a copper(I) salt .Physical And Chemical Properties Analysis
This compound is a brown liquid with a boiling point of 65 °C (lit.) and a density of 0.960 g/mL at 25 °C (lit.) .Scientific Research Applications
Chemical Reactions and Environmental Studies :
- A study by Abdallah et al. (2015) focused on the kinetics of chlorination of benzophenone-3 in the presence of bromide and ammonia, revealing the rapid conversion of bromide to bromine during chlorination and its impact on BP-3 degradation (Abdallah et al., 2015).
Polymer Synthesis :
- Miyakoshi et al. (2004) described the synthesis of poly(3-hexylthiophene) with a narrower polydispersity, indicating the importance of specific chemical reactions in polymer production (Miyakoshi et al., 2004).
Halogenated Tetraarylborates Synthesis :
- The work by Anulewicz-Ostrowska et al. (2003) involved synthesizing some halogenated tetraarylborates using 3,4-dichlorophenylmagnesium bromide and 3,5-dichlorophenylmagnesium bromide, highlighting the influence of substituents on reaction courses (Anulewicz-Ostrowska et al., 2003).
Atmospheric Chemistry :
- A study by Wofsy et al. (1975) discussed the chemistry of atmospheric bromine and its implications for ozone and environmental chemistry (Wofsy et al., 1975).
Magnetic Properties in Chemical Compounds :
- Research by Chapps et al. (1974) and Mukai et al. (1993, 1995) explored the magnetic interactions in iron(III) bis(dithiocarbamates) and the magnetic properties of certain radicals, respectively, demonstrating the role of halogenated compounds in understanding magnetic behaviors in chemicals (Chapps et al., 1974), (Mukai et al., 1993), (Mukai et al., 1995).
Organometallic Chemistry :
- Martin and Jellinek (1968) and Michman et al. (1976) discussed the synthesis of various organometallic compounds, illustrating the versatility of halogenated organometallic reagents in chemical synthesis (Martin & Jellinek, 1968), (Michman et al., 1976).
Medical and Pharmaceutical Chemistry :
- Veeresa and Datta (1998) provided an efficient synthesis of the antibiotic chloramphenicol from D-serine, where organometallic reagents played a crucial role (Veeresa & Datta, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
3-Chlorophenylmagnesium bromide, also known as (3-chlorophenyl)magnesium bromide, is a Grignard reagent . The primary targets of this compound are organic molecules with electrophilic sites, such as carbonyl compounds .
Mode of Action
The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon in carbonyl compounds . The magnesium atom in the compound carries a partial positive charge, while the carbon atom carries a partial negative charge. This polar nature allows the carbon atom to act as a nucleophile, attacking electrophilic sites in other molecules .
Biochemical Pathways
This compound is involved in the synthesis of various organic compounds. For instance, it can be used to synthesize 2,3-Di(o-chlorophenyl)buta-1,3-dienes by reacting with 1,4-dimethoxy 2-butyne in the presence of a copper(I) salt . It can also react with 2-bromo-5-chlorothiophene-3-carbaldehyde to produce 2-Bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol .
Pharmacokinetics
As a Grignard reagent, this compound is typically used in a laboratory setting for chemical synthesis It’s worth noting that Grignard reagents are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The result of the action of this compound is the formation of new organic compounds. The exact molecular and cellular effects depend on the specific reaction and the compounds involved .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, solvent, and the presence of other reagents. For instance, it is typically used in anhydrous conditions due to its reactivity with water . It is also usually stored at low temperatures (2-8°C) to maintain its stability .
properties
IUPAC Name |
magnesium;chlorobenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPYQGQHGLLBQI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)Cl.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36229-42-2 | |
Record name | 3-Chlorophenylmagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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